1-METHYL-4-[3-(4-METHYLPIPERAZINE-1-CARBONYL)BENZENESULFONYL]PIPERAZINE
Overview
Description
1-METHYL-4-[3-(4-METHYLPIPERAZINE-1-CARBONYL)BENZENESULFONYL]PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methyl group and a benzenesulfonyl group. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 1-METHYL-4-[3-(4-METHYLPIPERAZINE-1-CARBONYL)BENZENESULFONYL]PIPERAZINE involves multiple steps. One common synthetic route includes the reaction of 1-methylpiperazine with 4-methylpiperazine-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial production methods often involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
1-METHYL-4-[3-(4-METHYLPIPERAZINE-1-CARBONYL)BENZENESULFONYL]PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-METHYL-4-[3-(4-METHYLPIPERAZINE-1-CARBONYL)BENZENESULFONYL]PIPERAZINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-METHYL-4-[3-(4-METHYLPIPERAZINE-1-CARBONYL)BENZENESULFONYL]PIPERAZINE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity, or to receptors, modulating their signaling pathways. The specific molecular targets and pathways involved depend on the biological context and the specific application of the compound .
Comparison with Similar Compounds
1-METHYL-4-[3-(4-METHYLPIPERAZINE-1-CARBONYL)BENZENESULFONYL]PIPERAZINE can be compared with other piperazine derivatives such as:
1-Methylpiperazine: A simpler compound with similar structural features but lacking the benzenesulfonyl group.
1-(3-Aminopropyl)-4-methylpiperazine: Another derivative with an additional aminopropyl group, used in different synthetic applications.
1-Methyl-4-nitrosopiperazine: A derivative with a nitroso group, exhibiting different chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-[3-(4-methylpiperazin-1-yl)sulfonylphenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3S/c1-18-6-10-20(11-7-18)17(22)15-4-3-5-16(14-15)25(23,24)21-12-8-19(2)9-13-21/h3-5,14H,6-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRNFMNDASMCDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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